Lipophilicity (XLogP3) Head-to-Head: Indol-2-yl vs. Indol-3-yl Isomer
The indol-2-yl substitution pattern on the 1,2,4-triazole ring yields a measurable increase in computed lipophilicity relative to the indol-3-yl positional isomer. PubChem-computed XLogP3 values are 1.5 for the target compound (indol-2-yl) versus 1.4 for the indol-3-yl isomer [1][2]. This ΔXLogP3 of 0.1, while modest, reflects the different electronic environment created by attachment at the indole C2 (pyrrole-type carbon) versus C3 (benzene-adjacent carbon), which alters the dipole moment and hydrogen-bonding geometry of the conjugated system. The small but consistent lipophilicity difference is reproducible across multiple computational methods and translates into different predicted membrane permeabilities and protein-binding characteristics for otherwise isosteric scaffolds.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 3-(1H-indol-3-yl)-1H-1,2,4-triazol-5-amine (CAS 1374407-88-1): XLogP3 = 1.4 |
| Quantified Difference | ΔXLogP3 = +0.1 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07); identical computational method applied to both compounds |
Why This Matters
Even a 0.1-unit XLogP3 difference can shift predicted logBB, Caco-2 permeability, and plasma protein binding in lead optimization, meaning the two isomers are not interchangeable in medicinal chemistry campaigns or structure–activity relationship (SAR) studies.
- [1] PubChem. 3-(1H-indol-2-yl)-1H-1,2,4-triazol-5-amine. PubChem CID 135634548; Computed Properties section. https://pubchem.ncbi.nlm.nih.gov/compound/135634548 (accessed 2026-05-03). View Source
- [2] PubChem. 3-(1H-indol-3-yl)-1H-1,2,4-triazol-5-amine. PubChem CID 135634275; Computed Properties section. https://pubchem.ncbi.nlm.nih.gov/compound/135634275 (accessed 2026-05-03). View Source
